molecular formula C11H12ClN3O B12051035 2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide

Cat. No.: B12051035
M. Wt: 237.68 g/mol
InChI Key: KNGMBCVMOGEHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide typically involves the condensation of 1-ethyl-1H-benzimidazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding benzimidazole derivative and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Formation of N-substituted benzimidazole derivatives.

    Oxidation: Formation of oxidized benzimidazole products.

    Reduction: Formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can result in the disruption of cellular processes and ultimately lead to cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibits antibacterial and cytotoxicity activity.

    3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Known for its antimicrobial properties.

Uniqueness

2-Chloro-N-(1-ethyl-1h-benzimidazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-chloro-N-(1-ethylbenzimidazol-2-yl)acetamide

InChI

InChI=1S/C11H12ClN3O/c1-2-15-9-6-4-3-5-8(9)13-11(15)14-10(16)7-12/h3-6H,2,7H2,1H3,(H,13,14,16)

InChI Key

KNGMBCVMOGEHKM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)CCl

Origin of Product

United States

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